molecular formula C11H16OSi B14080672 2-Propen-1-ol, 2-(dimethylphenylsilyl)- CAS No. 101844-22-8

2-Propen-1-ol, 2-(dimethylphenylsilyl)-

Cat. No.: B14080672
CAS No.: 101844-22-8
M. Wt: 192.33 g/mol
InChI Key: SWBYBCVKYOZFQB-UHFFFAOYSA-N
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Description

Strategic Role of Organosilicon Compounds in Modern Synthetic Chemistry

Organosilicon compounds have become indispensable tools in contemporary organic synthesis, serving as essential building blocks and versatile synthetic intermediates. nist.govnist.gov The unique properties of the silicon atom, such as its lower electronegativity compared to carbon and its ability to form stable bonds with oxygen, are central to their utility. sltchemicals.com This stability is a cornerstone of modern synthetic strategy, particularly in the use of silyl (B83357) ethers as protecting groups for hydroxyl functionalities. sltchemicals.com

Beyond their role in protection, organosilicon compounds are integral to a wide array of chemical transformations. Their distinct characteristics, including thermal stability and resistance to degradation, make them valuable in material science for enhancing properties like flexibility, adhesion, and water repellency in polymers and coatings. orgsyn.org In synthesis, the silicon-carbon bond provides a backbone for constructing complex molecules, and the strategic cleavage of weaker silicon bonds is a key tactic. sltchemicals.comorganic-chemistry.org The evolution of organosilicon chemistry has led to the development of numerous reagents and catalysts that have revolutionized industrial processes and academic research alike. organic-chemistry.org

Foundational Significance of Allylic Alcohols as Multifunctional Scaffolds

Allylic alcohols are organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom adjacent to a carbon-carbon double bond. jst.go.jp This structural motif imparts a dual reactivity that makes them exceptionally versatile building blocks in organic synthesis. jst.go.jpnih.gov The presence of both an alkene and an alcohol functional group allows for a wide range of chemical manipulations, including addition reactions at the double bond and oxidation or substitution at the hydroxyl group. nih.gov

These compounds exhibit enhanced reactivity, particularly in substitution reactions, making them valuable intermediates for creating more complex molecular structures from simpler starting materials. jst.go.jp They are fundamental to numerous industrial applications, serving as precursors for resins, plasticizers, and specialty polymers. jst.go.jpnih.gov The ability to undergo various transformations such as oxidation to aldehydes or carboxylic acids, reduction, and polymerization underscores their importance as multifunctional scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Positioning of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- within the Domain of Organosilicon Allylic Alcohol Research

The compound 2-Propen-1-ol, 2-(dimethylphenylsilyl)- emerges at the intersection of the two chemical domains discussed above. It is a vinylsilane that also incorporates the allylic alcohol functionality. The dimethylphenylsilyl group attached to the vinylic position (carbon-2 of the propenyl chain) significantly influences the electronic properties and reactivity of the molecule.

While specific research exclusively detailing the synthesis and reactivity of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- is not widely documented in readily available literature, its structure suggests a significant role as a synthetic intermediate. Based on the established reactivity of related vinylsilanes and allylic alcohols, this compound can be expected to participate in a variety of synthetically useful transformations. The silyl group can direct electrophilic attack and stabilize adjacent carbocations (the β-silyl effect), while the allylic alcohol moiety can be a handle for oxidation, substitution, or directing group for stereoselective reactions on the double bond. The interplay between the silyl group and the allylic alcohol functionality positions this molecule as a potentially valuable tool for the stereocontrolled synthesis of complex organic molecules. Further research into this specific compound would be necessary to fully elucidate its unique reactivity and synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101844-22-8

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

2-[dimethyl(phenyl)silyl]prop-2-en-1-ol

InChI

InChI=1S/C11H16OSi/c1-10(9-12)13(2,3)11-7-5-4-6-8-11/h4-8,12H,1,9H2,2-3H3

InChI Key

SWBYBCVKYOZFQB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(=C)CO

Origin of Product

United States

Fundamental Investigations into the Reactivity and Mechanistic Pathways of 2 Propen 1 Ol, 2 Dimethylphenylsilyl

Exploration of Pericyclic Rearrangements and Silyl (B83357) Migrations

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic chemistry. In the context of 2-Propen-1-ol, 2-(dimethylphenylsilyl)-, sigmatropic rearrangements are of particular interest. These reactions involve the migration of a σ-bond across a π-system. The presence of the silyl group can significantly influence the facility and regioselectivity of such rearrangements.

Wittig rearrangements, a class of sigmatropic shifts, have been studied in silyl-substituted systems. These can proceed through either a concerted wikipedia.org-sigmatropic pathway or a stepwise wikipedia.orgoup.com-migration involving radical intermediates. nih.gov The regiochemical outcome between wikipedia.orgoup.com- and oup.comresearchgate.net-Wittig rearrangements in related 2-silyl-dihydropyrans is influenced by the electronic nature of substituents and the steric bulk of the silyl group. nih.gov Specifically, electron-donating groups tend to favor the oup.comresearchgate.net-pathway, while electron-withdrawing groups favor the wikipedia.orgoup.com-shift. nih.gov

Intermolecular silyl migrations have also been observed in related systems, particularly during O-alkylation reactions, where the choice of solvent can dictate the migration of a silyl group between hydroxyl and phenoxy moieties. researchgate.net While not a classical pericyclic reaction, this phenomenon highlights the mobility of silyl groups and their potential to influence reaction pathways by migrating between nucleophilic centers.

Analysis of Nucleophilic Substitution Dynamics on the Allylic Framework

The allylic framework of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- is susceptible to nucleophilic substitution reactions. The interplay between the hydroxyl leaving group and the directing effects of the silyl substituent provides a rich platform for mechanistic studies.

Catalysis by Lewis and Brønsted Acids in Direct Allylation

Lewis and Brønsted acids are frequently employed to catalyze allylation reactions by activating the allylic alcohol towards nucleophilic attack. ntu.edu.sg Lewis acids can coordinate to the hydroxyl group, facilitating its departure as a leaving group and generating a carbocationic intermediate. Brønsted acids can protonate the hydroxyl group, forming a good leaving group (water) and promoting the formation of an allylic cation. mmu.ac.uknih.gov

In the context of allylation, some reactions catalyzed by what are presumed to be Lewis acids have been shown to proceed through a "hidden Brønsted acid" mechanism. ntu.edu.sg The use of specific reagents can help to distinguish between these pathways. Synergistic effects between Lewis and Brønsted acids have also been explored in aromatic alkylation reactions, where the Lewis acid enhances the acidity of the Brønsted acid. rsc.org

The allylic moiety is a valuable structural motif in organic synthesis due to its versatile reactivity. ntu.edu.sg Acid-catalyzed allyl-transfer reactions can be used to interconvert γ- and α-adducts of homoallylic alcohols, often proceeding with high stereoselectivity through a six-membered cyclic transition state. organic-chemistry.org

Stereoelectronic Effects of the Silyl Group on Reactivity

The silyl group in 2-Propen-1-ol, 2-(dimethylphenylsilyl)- exerts significant stereoelectronic effects that control reactivity. The carbon-silicon (C-Si) bond is known to be electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation. wikipedia.org This effect, often referred to as the β-silicon effect, plays a crucial role in directing the regioselectivity of electrophilic attack on allylsilanes. wikipedia.org

In nucleophilic substitution reactions of γ-silicon substituted allylic alcohols, the silyl group influences the stability of carbocationic intermediates, thereby affecting the reaction pathway and the stereochemical outcome. The electron-donating nature of the C-Si bond can stabilize the transition state leading to substitution, potentially accelerating the reaction rate. wikipedia.org Furthermore, the steric bulk of the dimethylphenylsilyl group can influence the approach of the nucleophile, leading to specific diastereoselectivities in the products. Studies on remote participation of other groups in substitution reactions have shown that stereochemical outcomes are dependent on both the participating group and the nature of the nucleophile. acs.org

Homologation Reactions and Selective Functional Group Interconversions

Homologation reactions, which involve the extension of a carbon chain by a single carbon atom, and selective functional group interconversions are important synthetic transformations. The unique structure of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- allows for specific applications in these areas.

Formation of Homoallylic Iodides from γ-Silicon Substituted Allylic Alcohols

A one-carbon homologation of γ-silicon substituted allylic alcohols can be achieved to produce homoallylic iodides. This transformation has been reported to proceed by treatment with triethylaluminium followed by diiodomethane. oup.com This reaction effectively inserts a methylene (B1212753) group between the alcohol-bearing carbon and the double bond, leading to a chain-extended product.

The conversion of allylic alcohols to allylic iodides is a common transformation that can be achieved under mild conditions, for example, using hydrogen iodide generated in situ. researchgate.net This process can sometimes be accompanied by allylic rearrangement, highlighting the dynamic nature of the allylic system.

Role of Organoaluminium Reagents in Controlling Reaction Pathways

Organoaluminium reagents are versatile tools in organic synthesis, acting as both Lewis acids and nucleophiles. wikipedia.orgksu.edu.sa In the homologation reaction mentioned above, triethylaluminium plays a crucial role. oup.com It is proposed that the organoaluminium reagent initially reacts with the allylic alcohol to form an aluminium alkoxide. This intermediate then facilitates the subsequent reaction with diiodomethane, leading to the formation of the homoallylic iodide.

The behavior of organoaluminium compounds is dictated by the polarity of the C-Al bond and the high Lewis acidity of the three-coordinated species. wikipedia.orgksu.edu.sa These reagents can react with various functional groups and can be used to control the regioselectivity of reactions. researchgate.net For instance, they have been employed in carboalumination reactions, where an organoaluminium compound adds across a multiple bond. wikipedia.org The choice of the specific organoaluminium reagent can significantly influence the outcome of the reaction, allowing for selective transformations.

Reagent/CatalystReaction TypeProduct Class
Triethylaluminium / DiiodomethaneHomologationHomoallylic Iodides
Lewis AcidsNucleophilic SubstitutionAllylated Products
Brønsted AcidsNucleophilic SubstitutionAllylated Products

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of organosilicon compounds like 2-Propen-1-ol, 2-(dimethylphenylsilyl)-. By modeling reaction pathways and transition states, these studies offer deep insights into the factors governing reactivity and selectivity.

Density Functional Theory (DFT) Calculations for Transition State Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of electronic structures and energies of molecules, including transient species like transition states. For reactions involving 2-Propen-1-ol, 2-(dimethylphenylsilyl)-, DFT calculations are instrumental in characterizing the transition states of various transformations, such as electrophilic substitution, oxidation, and rearrangements.

A critical aspect of the reactivity of this compound is the "β-silicon effect," where the silicon atom stabilizes a developing positive charge on the carbon atom two positions away (the β-carbon). wikipedia.orgacs.orgqub.ac.uk This stabilization arises from hyperconjugation, an interaction between the high-energy carbon-silicon (C-Si) σ-bonding orbital and the empty p-orbital of the carbocationic center. wikipedia.orgqub.ac.uk DFT calculations can precisely model this phenomenon, predicting a significant lowering of the activation energy for reactions proceeding through such a stabilized cationic transition state. researchgate.net

Computational investigations of analogous allylation reactions have demonstrated that DFT can identify the preferred transition states (TSs), leading to a clear rationalization of observed selectivity. nih.gov For 2-Propen-1-ol, 2-(dimethylphenylsilyl)-, DFT would be used to optimize the geometry of proposed transition states, confirming them as first-order saddle points on the potential energy surface (characterized by a single imaginary frequency). The calculations would reveal key structural parameters, such as the antiperiplanar alignment between the C-Si bond and the leaving group, which is necessary to maximize the stabilizing hyperconjugative overlap. wikipedia.org The calculated energy of this transition state, relative to the reactants, provides the activation barrier, a crucial kinetic parameter.

The table below illustrates hypothetical DFT-calculated energy differences for a reaction proceeding with and without the influence of a β-silyl group, showcasing the predicted stabilization effect.

Transition State FeaturePredicted Energy Barrier (kcal/mol)Note
Without β-Silyl Stabilization30Reference energy for an analogous system lacking the silyl group.
With β-Silyl Stabilization20The silyl group significantly lowers the activation energy.

Note: These are illustrative values to demonstrate the concept of transition state stabilization.

Prediction of Regioselectivity and Stereoselectivity

The outcomes of chemical reactions involving 2-Propen-1-ol, 2-(dimethylphenylsilyl)- are dictated by kinetic and thermodynamic factors, which can be predicted with considerable accuracy using computational methods. rsc.org

Regioselectivity: The β-silicon effect is a powerful directing group in electrophilic substitution reactions. The pronounced stabilization of a carbocation at the β-position to the silicon atom strongly favors reaction pathways where the electrophile attacks the terminal carbon of the allyl group (the γ-carbon). This leads to the formation of a transition state with positive charge development at the β-carbon, which is stabilized by the dimethylphenylsilyl group. qub.ac.uk DFT calculations can quantify this preference by comparing the activation energies for the transition states leading to different regioisomers. The pathway with the lowest energy barrier will be the dominant one, thus predicting the major product. For instance, the activation energy for an SE2' reaction (anti-addition) is expected to be significantly lower than for a direct SE2 reaction at the silyl-bearing carbon.

Stereoselectivity: The prediction of stereoselectivity involves comparing the energies of diastereomeric transition states. nih.gov For reactions such as epoxidation or dihydroxylation, the dimethylphenylsilyl group and the hydroxyl group can exert significant steric and electronic influence on the facial selectivity of the attack on the double bond. DFT calculations can model the different modes of approach of a reagent to the substrate. By calculating the energies of the competing transition states (e.g., leading to syn vs. anti diastereomers), researchers can predict which stereoisomer will be formed preferentially. researchgate.netacs.org Computational studies on similar systems have successfully matched theoretically predicted selectivities with experimental observations, often requiring the inclusion of solvent effects for accurate results. nih.gov

Oxidative Transformations and Decomposition Pathways

The presence of both an alcohol and a vinylsilane moiety makes 2-Propen-1-ol, 2-(dimethylphenylsilyl)- susceptible to a variety of oxidative transformations and decomposition reactions, particularly in the presence of catalytic surfaces.

Surface-Mediated Reactions of Allyl Alcohol Analogs

Studies on allyl alcohol, a close analog, provide significant insight into the surface-mediated reactions expected for 2-Propen-1-ol, 2-(dimethylphenylsilyl)-. On metal surfaces such as gold (Au) and palladium (Pd), allyl alcohol interacts strongly via its π-orbitals. researchgate.netnih.gov This adsorption is a crucial first step in its catalytic oxidation.

The reaction mechanism is highly dependent on the nature of the oxidant species present on the catalyst surface. nih.govsigmaaldrich.com Research combining Temperature Programmed Desorption (TPD), molecular beam scattering, and DFT calculations has shown that both atomic oxygen (O) and hydroxyl species (OH) on a gold surface are active for allyl alcohol oxidation, but they promote different reaction pathways. nih.govsigmaaldrich.com

Allyloxy Intermediate Formation: Both surface O and OH can abstract the hydrogen from the alcohol group of allyl alcohol to form a surface-bound allyloxy intermediate. sigmaaldrich.com

α-Dehydrogenation: This allyloxy species then undergoes dehydrogenation at the carbon bearing the oxygen (the α-carbon) to yield acrolein (propenal). This step can also be mediated by either surface oxygen or hydroxyls. sigmaaldrich.com

Combustion Pathways: While partial oxidation to the aldehyde is often desired, complete oxidation (combustion) to CO₂ and H₂O can also occur. DFT calculations suggest that atomic oxygen is more likely to promote combustion pathways, potentially by reacting with the aldehyde product to form intermediates that readily decompose. nih.gov

For 2-Propen-1-ol, 2-(dimethylphenylsilyl)-, a similar formation of a silylated allyloxy intermediate on a metal surface is expected. The subsequent reaction pathways would likely be influenced by the electronic and steric effects of the dimethylphenylsilyl group.

Influence of Catalytic Surfaces on Reaction Selectivity

The choice of catalyst material—including the metal and the support—has a profound impact on the selectivity of oxidative transformations of allyl alcohol analogs. rsc.org

Metal Surface: Gold catalysts are known for their high activity and selectivity in the partial oxidation of alcohols. nih.govnih.gov On Au surfaces, adsorbed hydroxyl species have been shown to be highly selective for the partial oxidation of allylic alcohols to their corresponding aldehydes. In contrast, oxygen adatoms promote both partial oxidation and combustion. nih.gov Palladium-based catalysts are also highly active, but dynamic changes in the oxidation state of the palladium surface during the reaction can control the selectivity between partial oxidation and combustion. nih.govmdpi.com

Catalyst Support: The support material can drastically alter the catalyst's performance through metal-support interactions and by modifying the surface's chemical properties. mdpi.com For instance, in the conversion of glycerol (B35011) to allyl alcohol, modifying an iron-on-alumina catalyst with alkali metals was found to increase allyl alcohol yield by altering the acid-base properties of the catalyst surface. murdoch.edu.au A correlation was established where a reduction in the ratio of acid-to-basic sites led to an enhancement in the rate of allyl alcohol formation. murdoch.edu.au Similarly, for the oxidation of 2-Propen-1-ol, 2-(dimethylphenylsilyl)-, using supports with tailored acid-base properties could be a strategy to steer the reaction towards desired products, such as the corresponding aldehyde or epoxide, while minimizing decomposition.

The table below summarizes the observed influence of different surface species on the selectivity of allyl alcohol oxidation on gold.

Surface OxidantPrimary ProductSelectivity
Adsorbed Hydroxyls (OH)Acrolein (Partial Oxidation)Very High
Oxygen Adatoms (O)Acrolein & Combustion ProductsMixed

Source: Data derived from studies on gold surfaces. nih.gov

Advanced Synthetic Applications and Utility of 2 Propen 1 Ol, 2 Dimethylphenylsilyl As a Precursor

Strategic Application as a Stereochemical Control Element in Multistep Synthesis

The presence of both a hydroxyl group and a sterically demanding silyl (B83357) group in 2-propen-1-ol, 2-(dimethylphenylsilyl)-, allows it to serve as an effective stereocontrol element in the construction of complex molecules with multiple stereocenters.

Diastereoselective Construction of Contiguous Stereocenters

The diastereoselective reactions of 2-propen-1-ol, 2-(dimethylphenylsilyl)-, and its derivatives have been effectively utilized in the synthesis of highly functionalized cyclic and acyclic systems. One notable application is in silyl-Prins cyclizations. In these reactions, the vinylsilyl alcohol can react with an aldehyde in the presence of a Lewis acid to generate an oxocarbenium ion, which then undergoes an intramolecular cyclization. The stereochemical outcome of this cyclization is often highly dependent on the nature of the Lewis acid and the reaction conditions, allowing for the selective formation of specific diastereomers of polysubstituted tetrahydropyrans. nih.gov

For instance, the reaction of E-vinylsilyl alcohols with aldehydes can lead to the formation of cis-dihydropyran derivatives with high diastereoselectivity. nih.gov The silyl group plays a crucial role in stabilizing the intermediate carbocation and directing the stereochemical course of the reaction.

Furthermore, intramolecular allylation reactions of mixed acetals derived from silyl-substituted alcohols have been shown to proceed with a high degree of diastereoselectivity. These reactions proceed through a cyclic transition state, with the silyl group influencing the facial selectivity of the addition to an intermediate oxocarbenium ion. nih.gov

The following table summarizes representative examples of diastereoselective reactions involving silyl-substituted allylic alcohols:

Reaction TypeSubstratesProductDiastereomeric Ratio (d.r.)Reference
Silyl-Prins CyclizationE-vinylsilyl alcohol, Aldehydecis-Dihydropyran>95:5 nih.gov
Intramolecular AllylationSilyl-substituted mixed acetalsyn-Adduct>100:1 nih.gov
Reductive CouplingDiene, Aldehyde, Diboron (B99234) reagentAllylboronic ester>20:1 nih.gov

Enantioselective Introduction of Chiral Information

While direct enantioselective reactions utilizing 2-propen-1-ol, 2-(dimethylphenylsilyl)- as a chiral auxiliary are not extensively documented, its structural motifs are integral to established enantioselective methodologies. For instance, related chiral allylboronates and other organosilane reagents are widely used for the enantioselective allylation of aldehydes and ketones to produce chiral homoallylic alcohols. nih.govorganic-chemistry.org

The conversion of 2-propen-1-ol, 2-(dimethylphenylsilyl)- into a chiral allylboronate, for example, would allow for the transfer of the allyl group to a carbonyl compound in a highly enantioselective manner, catalyzed by a chiral ligand. This indirect approach allows for the introduction of new stereocenters with high fidelity. Copper-catalyzed 1,6-boration of electron-deficient dienes represents a powerful method for accessing chiral secondary allylboronates with high enantioselectivities. nih.gov

Furthermore, the development of dual palladium/photoredox catalysis has enabled the asymmetric synthesis of homoallylic alcohols with vicinal tetrasubstituted carbon centers, showcasing the potential for creating highly congested and stereochemically complex structures from allylic precursors. chemrxiv.org

Building Block for Complex Natural Product Synthesis

The structural features of 2-propen-1-ol, 2-(dimethylphenylsilyl)- make it an attractive starting material for the synthesis of complex natural products, particularly those containing polyketide fragments and other bioactive motifs. nih.govresearchgate.net

Synthesis of Polyketide Fragments with Defined Stereochemistry

Polyketides are a large and diverse class of natural products that often possess potent biological activities. The stereocontrolled synthesis of the polyol chains characteristic of polyketides is a significant challenge in organic synthesis. Allylsilanes, including derivatives of 2-propen-1-ol, 2-(dimethylphenylsilyl)-, can serve as valuable C3 synthons for the construction of these complex chains.

One innovative strategy involves the reaction of 1,3-dioxy-1,3-dienes with allylsilanes in the presence of sulfur dioxide. This reaction cascade allows for the diastereoselective formation of long-chain polyketide precursors. thieme-connect.com The silyl group in the allylsilane plays a key role in controlling the regioselectivity of the addition and can be subsequently converted to a hydroxyl group with retention of stereochemistry.

The stereoselective construction of homoallylic alcohols, which are key intermediates in polyketide synthesis, can be achieved through various methods, including the diastereoselective coupling of dienes and aldehydes promoted by diboron reagents. nih.gov This approach furnishes allylboronic esters that can be oxidized to the corresponding alcohols, providing a reliable route to stereodefined polyketide fragments.

Precursors for Bioactive Molecules and Pharmaceuticals

The utility of silylated building blocks extends to the synthesis of a wide range of bioactive molecules and active pharmaceutical ingredients (APIs). The silyl group can act as a masked hydroxyl group, allowing for its introduction late in a synthetic sequence after other sensitive functional groups have been manipulated. acs.org

For example, the synthesis of macrolide antibiotics, a class of drugs that includes erythromycin (B1671065) and azithromycin, often involves the construction of complex polyketide chains where stereocontrol is paramount. nih.govnih.gov The use of silylated precursors allows for the iterative construction of these chains with high fidelity.

The following table provides examples of bioactive natural products and the key synthetic strategies that could potentially involve silyl-substituted allylic alcohol precursors:

Natural Product ClassKey Synthetic StrategyPotential Role of Silylated PrecursorRepresentative Reference
Macrolide AntibioticsIterative chain elongation, MacrolactonizationStereocontrolled introduction of C3 units nih.gov
Polyketide Natural ProductsDiastereoselective aldol-type reactionsMasked hydroxyl group for late-stage functionalization nih.gov
Antifungal AgentsAsymmetric allylationEnantioselective synthesis of chiral alcohol intermediates jk-sci.com

Functional Group Manipulation Derived from the Silyl Moiety

A key advantage of using 2-propen-1-ol, 2-(dimethylphenylsilyl)- in synthesis is the versatility of the dimethylphenylsilyl group, which can be transformed into a variety of other functional groups with high efficiency and stereochemical control.

The most prominent transformation of the dimethylphenylsilyl group is the Fleming-Tamao oxidation, which converts the carbon-silicon bond into a carbon-oxygen bond. jk-sci.comwikipedia.orgsynarchive.com This reaction is highly stereospecific, proceeding with retention of configuration at the carbon center. wikipedia.org This allows the silyl group to function as a robust surrogate for a hydroxyl group, which can be unmasked under mild oxidative conditions at a desired stage of the synthesis. The reaction typically involves treatment with a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), often in the presence of a fluoride (B91410) source. wikipedia.orgcaltech.edu

Another important transformation is protodesilylation, which replaces the silyl group with a hydrogen atom. This reaction can be achieved under acidic or basic conditions and is often highly stereoselective, allowing for the formation of specific double bond isomers. rsc.orgrsc.orgorganic-chemistry.org For vinylsilanes, protodesilylation typically proceeds with retention of the alkene geometry. caltech.edu

The following table summarizes key functional group transformations of the dimethylphenylsilyl group:

TransformationReagentsProduct Functional GroupKey FeaturesReference(s)
Fleming-Tamao OxidationPeroxy acid (e.g., m-CPBA), Fluoride sourceHydroxyl (-OH)Stereospecific (retention of configuration) jk-sci.comwikipedia.orgsynarchive.com
ProtodesilylationAcid (e.g., HI) or Base (e.g., KOTMS)Hydrogen (-H)Often stereoselective, retention of alkene geometry caltech.edursc.orgorganic-chemistry.org

Leveraging the Silicon Group for Further Bond Forming Reactions

The dimethylphenylsilyl moiety in 2-Propen-1-ol, 2-(dimethylphenylsilyl)- is not merely a passive substituent; it actively participates in and directs further chemical transformations. The carbon-silicon (C-Si) bond, while generally stable, can be activated under specific conditions to form new carbon-carbon or carbon-heteroatom bonds. The electropositive nature of silicon influences the reactivity of the adjacent vinylic system, a phenomenon often referred to as the β-silyl effect, which can stabilize developing positive charge at the β-carbon during electrophilic attack.

One key application involves the reaction of the allylsilane portion of the molecule. Allylsilanes are well-established reagents for the allylation of various electrophiles, such as aldehydes, ketones, and imines, typically promoted by a Lewis acid. In the context of 2-Propen-1-ol, 2-(dimethylphenylsilyl)-, the hydroxyl group would likely require protection prior to such reactions to prevent undesired side reactions with the Lewis acid or the electrophile.

Table 1: Representative Bond-Forming Reactions Involving Allylsilanes

Reaction Type Electrophile Promoter Resulting Bond
Hosomi-Sakurai Reaction Aldehyde/Ketone Lewis Acid (e.g., TiCl₄) C-C
Allylation of Iminium Ions Iminium Ion Lewis Acid C-C
Conjugate Addition α,β-Unsaturated Ketone Lewis Acid C-C

Research has shown that silyl-substituted allylic alcohols can undergo various transformations. For instance, they can be converted into corresponding fluorohydrins through epoxidation followed by treatment with an HF source, where the silicon group directs the regioselectivity of the epoxide opening. researchgate.net Furthermore, nickel-catalyzed cross-coupling reactions of allyl alcohols with silylzinc reagents provide a direct route to allylsilanes, highlighting the synthetic accessibility of structures like 2-Propen-1-ol, 2-(dimethylphenylsilyl)-. acs.orgorganic-chemistry.org These methodologies underscore the capability to form regio- and stereodefined allylsilanes that can subsequently be used in stereocontrolled bond-forming reactions. organic-chemistry.orgresearchgate.net

Masked Hydroxyl Group Strategy via Fleming-Tamao Oxidation

A paramount application of the dimethylphenylsilyl group is its function as a "masked hydroxyl group". organic-chemistry.org This strategy relies on the robustness of the C-Si bond, which is tolerant to a wide array of reaction conditions that a free hydroxyl group might not withstand. wikipedia.orgjk-sci.com Once the desired synthetic manipulations are complete, the silyl group can be chemoselectively converted into a hydroxyl group using a process known as the Fleming-Tamao oxidation. organic-chemistry.orgwikipedia.org

The Fleming-Tamao oxidation is a two-stage process that transforms a carbon-silicon bond into a carbon-oxygen bond. synarchive.com The prototype silyl group used in the Fleming variant of this oxidation is the dimethylphenylsilyl group. wikipedia.org

Activation: The stable dimethylphenylsilyl group is first converted into a more reactive halosilane or heterosilane. This is typically achieved by electrophilic attack on the phenyl ring at the ipso-position, cleaving the silicon-phenyl bond. organic-chemistry.orgwikipedia.org

Oxidation: The resulting activated silane (B1218182) is then oxidized, commonly with a peroxy acid (like peracetic acid or m-CPBA) or hydrogen peroxide, to yield the desired alcohol. jk-sci.comcaltech.edu

A key advantage of this oxidation is its stereospecificity; the reaction proceeds with retention of configuration at the carbon center where the silicon was attached. wikipedia.orgjk-sci.com This allows the silyl group to serve as a stereochemical placeholder for a hydroxyl group throughout a multi-step synthesis. This strategy has been instrumental in the total synthesis of complex natural products. wikipedia.orgjk-sci.com For 2-Propen-1-ol, 2-(dimethylphenylsilyl)-, this methodology offers a pathway to synthesize 1,2-diols from the vinylic carbon, complementing the existing allylic alcohol.

Table 2: Key Features of Fleming-Tamao Oxidation

Feature Description Reference
Transformation Converts a C-Si bond to a C-OH bond. wikipedia.orgjk-sci.com
Reagents Two-pot: Electrophile (e.g., H⁺, Br₂), then peroxy acid/H₂O₂. organic-chemistry.orgwikipedia.org
Stereochemistry Retention of configuration at the carbon center. wikipedia.orgjk-sci.com
Substrate Fleming: Robust silyl groups like dimethylphenylsilyl. Tamao: More activated heteroatom-substituted silanes. wikipedia.org

| Utility | Silyl group acts as a stable, non-polar equivalent of a hydroxyl group. | organic-chemistry.orgwikipedia.org |

Development of Novel Organosilicon Materials Precursors (focus on synthetic routes, not material properties)

Organosilicon compounds are fundamental building blocks for a vast range of materials, including silicones (polysiloxanes), polysilanes, and hybrid organic-inorganic polymers. researchgate.netwikipedia.org Monomers possessing multiple, distinct reactive sites are particularly valuable as they allow for the synthesis of polymers with controlled architecture and functionality. 2-Propen-1-ol, 2-(dimethylphenylsilyl)- is a prime example of such a bifunctional precursor.

The synthetic utility of this compound as a materials precursor stems from the orthogonal reactivity of its two key functional groups:

The Allyl Group (C=C-C-OH): The double bond can participate in polymerization reactions such as free-radical polymerization, ring-opening metathesis polymerization (ROMP), or hydrosilylation. Hydrosilylation, the addition of a Si-H bond across the double bond, is a cornerstone of organosilicon chemistry for creating carbon-silicon linkages and cross-linked networks. wiley-vch.de The hydroxyl group can be used for esterification or urethane (B1682113) formation, allowing the monomer to be incorporated into polyester (B1180765) or polyurethane backbones.

The Dimethylphenylsilyl Group (Si-Ph): The silicon-phenyl bond can be cleaved, as seen in the Fleming-Tamao oxidation, to generate a reactive silyl halide or triflate. These silyl triflates are highly versatile intermediates for synthesizing new organosilicon polymers. researchgate.net For example, they can undergo reductive coupling to form Si-Si bonds (polysilanes) or react with dinucleophiles to create polymers with alternating silylene and organic units. researchgate.net

A general synthetic route to an organosilicon polymer using a precursor like 2-Propen-1-ol, 2-(dimethylphenylsilyl)- could involve the polymerization of the allyl group, followed by modification or cross-linking via reactions at the silicon center. Alternatively, the hydroxyl group could be used to graft the monomer onto an existing polymer backbone, with the silyl and alkene functionalities available for subsequent cross-linking or surface modification. The general route to polysiloxanes, the most common organosilicon polymers, involves the hydrolytic polycondensation of bifunctional silane precursors (like dichlorosilanes) to form linear or cyclic oligomers, which are then further polymerized. wiley-vch.de A monomer like 2-Propen-1-ol, 2-(dimethylphenylsilyl)- could be chemically modified to fit into such a synthetic scheme, introducing both unsaturation and hydroxyl functionality into the final polymer structure.

Rigorous Analytical Methodologies for Characterization in Research Settings

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds like "2-Propen-1-ol, 2-(dimethylphenylsilyl)-". pearson.comazom.com One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgyoutube.com For instance, in the ¹H NMR spectrum, the vinyl protons (CH₂=C), the methylene (B1212753) protons adjacent to the hydroxyl group (CH₂OH), and the phenyl and methyl protons on the silicon atom would all appear as distinct signals. pearson.com

To resolve complex structural questions, particularly those concerning stereochemistry and three-dimensional conformation, advanced 2D NMR techniques are employed. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to piece together the carbon skeleton. For the target molecule, COSY would show correlations between the methylene protons and the vinyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This data is critical for determining the relative orientation of the dimethylphenylsilyl group and the hydroxymethyl group around the double bond.

When dealing with chiral, enantiomerically enriched samples of "2-Propen-1-ol, 2-(dimethylphenylsilyl)-", chiral shift reagents (also known as chiral solvating agents) are utilized. nih.govresearchgate.net These reagents are optically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net The formation of these complexes results in separate, distinguishable signals for each enantiomer in the NMR spectrum, a phenomenon that allows for the determination of enantiomeric excess (ee). nih.govnih.gov

Table 1: Representative ¹H NMR Data for a Hypothetical Diastereomeric Complex with a Chiral Shift Reagent

Proton AssignmentChemical Shift (ppm) - Enantiomer RChemical Shift (ppm) - Enantiomer SΔδ (ppm)
Si-CH₃0.250.280.03
Si-CH₃0.270.310.04
-CH₂OH4.154.220.07
=CHₐ (cis to silyl)5.305.350.05
=CHₑ (trans to silyl)5.455.520.07
Phenyl-H7.35-7.557.38-7.59-

Note: Data are hypothetical and for illustrative purposes.

Spectroscopic Techniques for Elucidating Reaction Intermediates and Transient Species

Understanding the mechanism of reactions involving "2-Propen-1-ol, 2-(dimethylphenylsilyl)-", such as its addition to aldehydes, requires the study of short-lived intermediates. In-situ spectroscopic techniques are invaluable for this purpose, as they monitor the reaction mixture in real-time without the need for isolating unstable species.

In-situ Infrared (IR) Spectroscopy: This method tracks changes in vibrational frequencies of functional groups as a reaction progresses. researchgate.net For example, during a reaction involving the hydroxyl group, the characteristic O-H stretching band (around 3300 cm⁻¹) would diminish, while new bands corresponding to the product's functional groups would appear. researchgate.net This allows for the identification of key intermediates and provides kinetic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While the parent compound may have limited absorption in the standard UV-Vis range, this technique, particularly in the form of transient absorption spectroscopy, is powerful for detecting highly conjugated or charged intermediates that may form during a reaction. researchgate.netresearchgate.net By using a pump-probe laser setup, species with lifetimes on the order of femtoseconds to milliseconds can be detected, providing insight into the earliest steps of a reaction mechanism. mdpi.com

Chromatographic Methods for Purity and Stereoisomeric Ratio Determination

Chromatography is the primary method for assessing the chemical purity and determining the ratio of stereoisomers of "2-Propen-1-ol, 2-(dimethylphenylsilyl)-". hplc.eu The choice between gas or liquid chromatography depends on the compound's volatility and thermal stability.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC is an effective method. chromatographyonline.com The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. gcms.cznih.gov The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. gcms.cz This allows for the precise determination of the enantiomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. nih.govresearchgate.net The separation occurs on a column packed with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly common for separating a wide range of chiral compounds, including alcohols. nih.govsigmaaldrich.com By carefully selecting the mobile phase (a mixture of solvents like hexane (B92381) and an alcohol), baseline separation of the enantiomers can be achieved. nih.gov The area under each peak in the chromatogram is proportional to the amount of that enantiomer, allowing for accurate quantification of the stereoisomeric ratio.

Table 2: Illustrative Chiral HPLC Separation Data

StereoisomerRetention Time (min)Peak Area (%)
(R)-2-Propen-1-ol, 2-(dimethylphenylsilyl)-12.598.5
(S)-2-Propen-1-ol, 2-(dimethylphenylsilyl)-14.81.5

Note: Data are hypothetical, representing a sample with 97% enantiomeric excess. Conditions: Chiralpak AD-H column, Hexane/Isopropanol mobile phase.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. purechemistry.orgresearchgate.net This technique provides unambiguous information on bond lengths, bond angles, and the relative configuration of all stereocenters.

Crucially, for an enantiomerically pure sample, X-ray diffraction can be used to determine the absolute configuration (i.e., distinguishing the R from the S enantiomer). researchgate.netresearchgate.net This is achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. ed.ac.uk While this effect is weak for molecules containing only light atoms (like carbon, hydrogen, and oxygen), the presence of silicon in "2-Propen-1-ol, 2-(dimethylphenylsilyl)-" enhances this effect, making the determination of the absolute configuration more reliable. researchgate.net The analysis often involves the calculation of the Flack parameter, which should refine to a value near zero for the correct absolute structure. researchgate.net

In cases where obtaining a suitable crystal of the parent compound is difficult, it can be derivatized with a chiral auxiliary containing a heavy atom to facilitate both crystallization and the determination of absolute configuration. tcichemicals.com

Future Prospects and Emerging Research Frontiers for Silylated Allylic Alcohols

Design and Synthesis of Next-Generation Catalysts for Sustainable Transformations

The direct conversion of allylic alcohols into valuable allylsilanes represents a highly atom-economical approach, and the development of advanced catalysts is central to enhancing the sustainability of these transformations. Traditional methods often require pre-functionalization of the alcohol, leading to waste generation. Modern catalyst design focuses on the direct use of allylic alcohols, which are often readily available and produce water as the only byproduct. rsc.orgnih.gov

A significant area of development is in heterogeneous catalysis. For instance, palladium complexes immobilized on aluminum-doped mesoporous silica (B1680970) have demonstrated enhanced catalytic activity in allylation reactions. rsc.orgnii.ac.jp These solid-supported catalysts offer the advantage of easy separation and recyclability, key tenets of green chemistry. The acidic sites on the silica support work in concert with the palladium center to activate the allylic alcohol, promoting efficient transformation under milder conditions. rsc.orgnii.ac.jp

In addition to heterogeneous systems, advances in homogeneous catalysis are enabling more efficient and selective silylations. Palladium-catalyzed methods using disilanes as silicon sources can proceed under neutral and mild conditions, eliminating the need for harsh additives. organic-chemistry.orgacs.org Furthermore, dual-catalyst systems, such as the combination of nickel and copper, allow for regiodivergent synthesis, where the selectivity for linear or branched allylsilanes can be controlled by modulating the catalyst's ligands. acs.orgnih.gov This level of control is crucial for accessing a diverse range of functionalized allylsilanes. nih.govorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Silylated Allylic Alcohol Synthesis

Catalytic System Catalyst Type Key Advantages Transformation
Pd complex on Al-doped Mesoporous Silica Heterogeneous Recyclable, enhanced activity, solvent-free potential. rsc.orgnii.ac.jp Allylation with allylic alcohols. nii.ac.jp
Pd(BF₄)₂(MeCN)₄ Homogeneous Mild, neutral conditions, no additives required. organic-chemistry.orgacs.org Allylic silylation with disilanes. organic-chemistry.org
Ni/Cu Dual Catalysis Homogeneous Ligand-controlled regioselectivity (linear vs. branched). acs.orgnih.gov Direct silylation of allylic alcohols. acs.org

These next-generation catalysts are pivotal in making the synthesis of silylated allylic alcohols and their derivatives more sustainable, efficient, and versatile.

Exploration of Photoredox and Electrochemical Approaches in Synthesis

Photoredox and electrochemical methods are emerging as powerful tools in organic synthesis, offering novel pathways for the functionalization of silylated allylic alcohols under exceptionally mild conditions. These approaches utilize light energy or electricity to generate highly reactive radical intermediates, enabling transformations that are often challenging with traditional thermal methods. organic-chemistry.orgmdpi.com

Dual catalytic systems that merge photoredox catalysis with transition metal catalysis have proven particularly effective. For example, a photoredox/nickel dual catalytic approach facilitates the radical-mediated functionalization of allylic alcohol derivatives. organic-chemistry.orgnih.gov This method avoids harsh conditions like strong bases or high temperatures and can be used to form a variety of carbon-carbon and carbon-heteroatom bonds with high selectivity. organic-chemistry.org The reaction proceeds through a single-electron transfer mechanism, expanding the scope of nucleophiles that can be used in allylic functionalization. organic-chemistry.org

The generation of silyl (B83357) radicals via photoredox catalysis is another active area of research. These radicals can then participate in a variety of transformations, including intramolecular hydrosilylation of O-silylated allylic alcohols to form 1,3-diols, which are common motifs in biologically active molecules. thieme-connect.com This strategy increases atom economy by using the silyl group as both a protecting group and a reactive handle. thieme-connect.com

Electrochemical methods also offer a green alternative for transformations involving allylic alcohols. Electrocatalytic isomerization of allylic alcohols to ketones, for instance, uses electrons as traceless redox reagents, minimizing the need for chemical oxidants or reductants. mdpi.com These techniques represent a paradigm shift towards more sustainable and efficient chemical manufacturing.

Table 2: Emerging Photoredox and Electrochemical Methods

Method Catalysis Type Transformation Key Features
Photoredox/Nickel Dual Catalysis Homogeneous Radical-mediated functionalization of allylic alcohols. organic-chemistry.orgnih.gov Mild conditions, high linear and E-selectivity, avoids harsh reagents. organic-chemistry.org
Ir/Cu Dual Catalysis Homogeneous Regioselective amino-functionalization of allylic alcohols. nih.gov Mild access to N-radicals via energy transfer, broad nucleophile scope. nih.gov
Rh(II)-Catalyzed Hydrosilylation MOF-based Heterogeneous Intramolecular hydrosilylation via silyl radicals. thieme-connect.com Forms 1,3-diols, high atom economy. thieme-connect.com

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated technologies, particularly flow chemistry, is set to revolutionize the synthesis and optimization of reactions involving silylated allylic alcohols. Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for hazardous reactions. sailife.comsailife.com

Flow chemistry enables the rapid screening and optimization of reaction conditions, accelerating the discovery of new transformations and catalysts. Packed-bed reactors, for example, can be charged with a heterogeneous catalyst like Palladium on carbon (Pd/C) to perform multiple-step sequences, such as the dehydrative hydrogenation of an allylic alcohol, in a single continuous process. mdpi.com This approach significantly enhances process efficiency and reduces manual handling. mdpi.com

The precise control offered by flow systems is also beneficial for reactions that are difficult to manage in batch, such as those involving highly reactive intermediates or exothermic processes. sailife.com The small reactor volumes inherent to lab-scale flow chemistry minimize the inventory of hazardous materials, enhancing safety. sailife.com As the field moves towards high-throughput experimentation (HTE), flow platforms are becoming indispensable for rapidly exploring vast reaction spaces to identify optimal conditions for the synthesis and derivatization of complex molecules like functionalized allylic alcohols. sailife.comillinois.edu

Bio-Inspired Synthesis and Enzyme-Catalyzed Derivatizations

Drawing inspiration from nature, researchers are increasingly turning to enzymes and bio-inspired catalysts for the selective functionalization of allylic alcohols. Biocatalysis offers the potential for unparalleled selectivity under mild, environmentally benign conditions, often in aqueous media. nih.govnih.gov

Enzymes such as Cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) have shown great promise in catalyzing the allylic oxidation of olefins to form chiral allylic alcohols. nih.govresearchgate.net This biocatalytic C-H oxyfunctionalization can simplify synthetic routes to complex, high-value compounds. nih.govresearchgate.net While P450s often require complex cofactor regeneration systems, UPOs are simpler to use as they typically only require hydrogen peroxide as a co-oxidant. nih.gov

Hybrid chemoenzymatic systems are also gaining traction. For example, the combination of a vanadium-oxo catalyst with a lipase (B570770) enables the dynamic kinetic resolution of racemic allylic alcohols. In this process, the metal catalyst racemizes the alcohol while the lipase performs a highly enantioselective esterification, leading to optically active allyl esters in high yields. organic-chemistry.org Such bio-inspired approaches provide a powerful platform for producing enantiomerically pure building blocks for the pharmaceutical and agrochemical industries. nih.gov

Table 3: Biocatalytic Approaches for Allylic Alcohol Derivatization

Biocatalyst Type Transformation Advantages
Unspecific Peroxygenases (UPOs) Allylic C-H hydroxylation. nih.gov High selectivity, mild conditions, uses H₂O₂. nih.gov
Cytochrome P450s Allylic C-H hydroxylation. nih.gov High selectivity, mimics natural metabolic pathways. nih.gov
Lipase / Vanadium-oxo Dynamic kinetic resolution of allylic alcohols. organic-chemistry.org Produces optically active allyl esters with high enantioselectivity. organic-chemistry.org

Development of Novel Applications in Niche Chemical Fields Beyond Traditional Organic Synthesis

The unique reactivity of silylated allylic alcohols and their derivatives, particularly allylsilanes, makes them valuable building blocks for applications that extend beyond traditional organic synthesis into materials science and medicinal chemistry. acs.orggantrade.com

In materials science, allylic alcohols serve as versatile monomers and crosslinking agents. Copolymers of styrene (B11656) and allyl alcohol are used in coatings, inks, and toners to enhance adhesion, hardness, and durability. gantrade.com Furthermore, silylated diols derived from allylic alcohols can be used to create novel biodegradable and biocompatible urethane (B1682113) materials for biomedical applications and sustainable packaging. mdpi.com The hydrosilylation of allylic alcohols with silsesquioxanes can produce precursors for organic/inorganic hybrid nanocomposites with potential applications in advanced materials. acs.org

In medicinal chemistry and drug discovery, the incorporation of silicon into bioactive molecules can favorably alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. rsc.org Silylated pro-drugs have been investigated as potential anti-cancer agents. rsc.org The homoallylic alcohols produced from the reaction of allylsilanes are important structural motifs in many biologically active natural products, and the Hosomi-Sakurai reaction, which utilizes allylsilanes, is a key tool in their total synthesis. nih.gov The allyl group itself is found in many natural products with anticancer activity and is considered a valuable fragment for the design of new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-Propen-1-ol, 2-(dimethylphenylsilyl)-, and how should spectral contradictions be resolved?

  • Methodological Answer : Use NMR (¹H, ¹³C, and DEPT) to confirm the structure, focusing on the silyl group’s chemical shifts (δ 0–1 ppm for Si–CH₃). Mass spectrometry (EI-MS) can validate molecular weight, but inconsistencies in fragmentation patterns may arise due to isomerization or contamination . Cross-reference with high-resolution MS or IR spectroscopy (e.g., O–H stretch at ~3300 cm⁻¹) to resolve ambiguities. For conflicting spectral data, perform comparative analysis with synthesized analogs (e.g., phenol-silyl derivatives) and consult databases like NIST Chemistry WebBook .

Q. How can researchers optimize the synthesis of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- to minimize byproducts?

  • Methodological Answer : Use hydrosilylation of propargyl alcohol with dimethylphenylsilane under Pt or Rh catalysis. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and adjust catalyst loading (0.5–2 mol%) to suppress side reactions like over-reduction . Purify via fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) and characterize intermediates using GC-MS to identify byproducts (e.g., disilylated derivatives) .

Q. What safety protocols are critical when handling silylated alcohols like 2-Propen-1-ol, 2-(dimethylphenylsilyl)-?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of volatile siloxanes .
  • Protective Equipment : Wear nitrile gloves and safety goggles; silanes can hydrolyze to release methanol, causing irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How does the steric and electronic nature of the dimethylphenylsilyl group influence the reactivity of 2-Propen-1-ol in cross-coupling reactions?

  • Methodological Answer : The steric bulk of the silyl group reduces nucleophilicity at the β-carbon, favoring α-selective reactions (e.g., epoxidation). For Suzuki-Miyaura coupling, use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to prevent β-elimination. Computational studies (DFT) can model orbital interactions, while kinetic experiments under inert atmospheres (Ar/N₂) isolate electronic effects .

Q. What strategies can reconcile discrepancies in thermodynamic data (e.g., boiling points) reported for silylated alcohols?

  • Methodological Answer :

  • Experimental Replication : Measure boiling points using a calibrated ebulliometer under controlled pressure (e.g., 760 mmHg ± 1%).
  • Comparative Analysis : Cross-check with structurally similar compounds (e.g., 2-[(1,1-dimethylethyl)dimethylsilyl]phenol, b.p. 260.8°C predicted) to identify outliers .
  • Data Validation : Use thermogravimetric analysis (TGA) to assess purity and decomposition thresholds .

Q. How can computational chemistry predict the hydrolytic stability of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- in aqueous environments?

  • Methodological Answer : Perform ab initio calculations (e.g., Gaussian 16) to model hydrolysis pathways. Key steps:

Optimize geometry at the B3LYP/6-31G(d) level.

Calculate activation energy (ΔG‡) for Si–O bond cleavage.

Compare with experimental kinetics (pH-dependent hydrolysis rates) to validate computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.